Ramipril - 87333-19-5

Ramipril

Catalog Number: EVT-279737
CAS Number: 87333-19-5
Molecular Formula: C23H32N2O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramipril ((2S)-N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid) [] is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active form, ramiprilat [, , ]. Ramipril belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors [, , , , ].

These inhibitors play a crucial role in regulating blood pressure and are extensively researched for their therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and nephropathy [].

Future Directions
  • Tissue-Specific Effects: Future research could investigate the tissue-specific effects of ramipril, particularly in the heart, kidneys, and vasculature []. Understanding these nuanced actions could lead to more targeted therapies.
  • Long-Term Effects: Longitudinal studies evaluating the long-term impact of ramipril on cardiovascular outcomes, especially in specific patient populations, are crucial [].
  • Combination Therapies: Further research is needed to explore optimal combinations of ramipril with other medications for managing complex cardiovascular conditions [, ].
  • Genetic Variations: Investigating the influence of genetic variations on ramipril's efficacy and safety could personalize treatment strategies and enhance patient outcomes [].

Compound Description: Ramiprilat is the active metabolite of ramipril, a prodrug angiotensin-converting enzyme (ACE) inhibitor. Ramiprilat is a potent and long-acting ACE inhibitor that is responsible for the therapeutic effects of ramipril. [[3], []]

Relevance: Ramiprilat is directly formed from ramipril via enzymatic hydrolysis in vivo, primarily in the liver. [[3], []] The pharmacological effects of ramipril are attributed to the actions of ramiprilat, making it a key related compound in understanding ramipril's mechanism of action and effects.

Enalapril

Compound Description: Enalapril is another ACE inhibitor frequently used in treating hypertension and heart failure. Like ramipril, it is a prodrug that is metabolized to its active form, enalaprilat. [[6], []]

Relevance: Enalapril and ramipril are both ACE inhibitors and share a similar mechanism of action, inhibiting the conversion of angiotensin I to angiotensin II. [[6], []] Several studies directly compare the efficacy and safety profiles of enalapril and ramipril, highlighting their close relationship in clinical practice. [ [], [] ]

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker commonly used to treat hypertension. It works by relaxing blood vessels, allowing blood to flow more easily. [[1], [], [], [], []]

Relevance: Amlodipine is often co-administered with ramipril, particularly in fixed-dose combination therapies, for the treatment of hypertension. [[1], [], [], [], []] The combination of ramipril, an ACE inhibitor, and amlodipine, a calcium channel blocker, targets different mechanisms of blood pressure regulation, providing synergistic antihypertensive effects.

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic, a class of drugs that increase urine output, helping to lower blood pressure. [[9], [], []]

Relevance: Hydrochlorothiazide is sometimes used in combination with ramipril to enhance its antihypertensive effect. [[9], [], []] The combination of ramipril and HCTZ is commonly used for patients whose blood pressure is not adequately controlled with either drug alone.

Telmisartan

Compound Description: Telmisartan is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels. [[19], [], []]

Relevance: Telmisartan and ramipril are both used for similar clinical indications, such as hypertension and heart failure. [[19], [], []] Head-to-head trials, such as the ONTARGET study, have been conducted to compare their efficacy, safety, and cost-effectiveness. [[24]]

Compound Description: Zofenopril is another ACE inhibitor that has been investigated for its potential benefits in patients with heart failure following a myocardial infarction. [[17], []]

Relevance: Similar to ramipril, zofenopril is an ACE inhibitor and shares a similar mechanism of action. [[17], []] The SMILE-4 study directly compared zofenopril and ramipril in patients with left ventricular dysfunction after myocardial infarction, finding that zofenopril was more effective in reducing major cardiovascular events. [[17], []]

Source and Classification

Ramipril is derived from the natural product pyrrole-2-carboxylic acid and is synthesized through various chemical processes. It falls under the category of pharmaceutical agents specifically targeting cardiovascular diseases. The compound's efficacy and safety profiles have led to its widespread use in clinical settings, making it a staple in antihypertensive therapy.

Synthesis Analysis

The synthesis of ramipril involves several key steps, typically starting from benzyl derivatives of pyrrole-2-carboxylic acid. A common method includes:

  1. Preparation of Intermediates: The synthesis begins with the formation of an optically pure salt from (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate. This is achieved by reacting it with N-[l-(S)-ethoxycarbonyl]-3-phenylpropyl-L-alanine in the presence of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in a suitable solvent.
  2. Hydrogenation: The benzyl ramipril is then subjected to hydrogenation using catalysts like palladium on charcoal in an organic solvent, which helps in achieving the final product with desired optical purity .
  3. Purification: The resultant compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.
Molecular Structure Analysis

The molecular structure of ramipril can be represented as follows:

  • Chemical Formula: C23H32N2O5\text{C}_{23}\text{H}_{32}\text{N}_{2}\text{O}_{5}
  • Molecular Weight: Approximately 416.52 g/mol

Structural Features

Ramipril features a bicyclic structure with a pyrrole core, which contributes to its biological activity. Key functional groups include:

  • An ethoxycarbonyl group
  • An amine group
  • A carboxylic acid moiety

The stereochemistry at various centers within the molecule is significant for its pharmacological activity, particularly in interacting with the ACE enzyme.

Chemical Reactions Analysis

Ramipril undergoes various chemical reactions during its synthesis and degradation:

  1. Transesterification: This reaction involves the exchange of alkoxy groups between alcohols and esters, which can be utilized in synthetic pathways to modify functional groups within ramipril .
  2. Degradation Pathways: In pharmaceutical formulations, ramipril may degrade through hydrolysis to form ramipril diacid or cyclization to produce diketopiperazine derivatives, which are considered impurities .

These reactions highlight both the stability and reactivity of ramipril under different conditions, which is critical for its formulation and storage.

Mechanism of Action

Ramipril acts primarily by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in:

  • Vasodilation: Reduction in blood vessel constriction lowers blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of aldosterone reduce sodium and water retention, further aiding in blood pressure reduction.

The inhibition of ACE also leads to increased levels of bradykinin, a peptide that promotes vasodilation, contributing to its antihypertensive effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Melting Point: Approximately 104–106 °C
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water.

Chemical Properties

  • pH: Typically ranges from 4 to 7 when dissolved in aqueous solutions.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

These properties are crucial for determining appropriate storage conditions and formulation strategies for ramipril-based medications.

Applications

Ramipril is extensively used in clinical practice for:

  • Hypertension Management: Effective in lowering blood pressure and preventing complications associated with high blood pressure.
  • Heart Failure Treatment: Helps improve symptoms and reduce hospitalizations related to heart failure.
  • Nephropathy Treatment: Beneficial for patients with diabetic nephropathy by slowing the progression of kidney disease.

In addition to its therapeutic uses, ongoing research explores potential applications in other cardiovascular conditions and protective roles against renal impairment .

Pharmacological Mechanisms and Molecular Interactions

ACE Inhibition and RAAS Modulation in Cardiovascular Pathophysiology

Ramipril is hydrolyzed to its active metabolite, ramiprilat, which competitively inhibits angiotensin-converting enzyme (ACE). ACE is a zinc metallopeptidase responsible for converting angiotensin I (Ang I) to angiotensin II (Ang II), a potent vasoconstrictor and mediator of cardiovascular remodeling. By suppressing Ang II synthesis, ramiprilat disrupts the renin-angiotensin-aldosterone system (RAAS) cascade, leading to:

  • Reduced vasoconstriction: Ang II binds to AT1 receptors on vascular smooth muscle, triggering calcium-dependent contraction. Its inhibition decreases systemic vascular resistance [1] [5].
  • Suppressed aldosterone secretion: Ang II stimulates aldosterone release from adrenal glomerulosa cells. Ramipril lowers aldosterone, thereby diminishing sodium/water reabsorption in renal tubules and reducing blood volume [5].
  • Attenuated sympathetic activity: Ang II enhances norepinephrine release from sympathetic nerve endings. Ramipril dampens this effect, lowering heart rate and cardiac workload [1].

Beyond hemodynamics, chronic Ang II suppression inhibits pathological processes:

  • Cardiac remodeling: Ang II promotes myocardial hypertrophy and fibroblast proliferation via AT1 receptor activation. Ramipril mitigates these effects, slowing ventricular wall thickening [1].
  • Oxidative stress: Ang II stimulates NADPH oxidase, generating superoxide radicals. Ramipril reduces oxidative damage in endothelial cells [5].

Table 1: Key RAAS Components Modulated by Ramipril

RAAS ComponentBiological RoleEffect of Ramipril
Angiotensin IIVasoconstriction, aldosterone release, cardiac remodeling↓↓ (Direct inhibition of synthesis)
AldosteroneSodium retention, potassium excretion, fibrosis promotion↓ (Secondary to Ang II reduction)
ReninCleaves angiotensinogen to Ang I↑ (Feedback increase due to loss of Ang II-mediated suppression)
BradykininVasodilation, NO production↑ (Due to reduced ACE-mediated degradation)

Bradykinin-Mediated Vasodilation and Its Role in Therapeutic Efficacy

ACE is identical to kininase II, the enzyme that degrades bradykinin. Ramiprilat’s inhibition of ACE elevates bradykinin levels, which binds to endothelial B2 receptors to trigger vasodilatory pathways:

  • Nitric oxide (NO) release: Bradykinin activates endothelial NO synthase (eNOS), increasing NO production. NO diffuses into vascular smooth muscle, stimulating soluble guanylyl cyclase (sGC) and cyclic GMP (cGMP)-dependent relaxation [7].
  • Prostaglandin synthesis: Bradykinin stimulates phospholipase A2, releasing arachidonic acid and subsequent production of vasodilatory prostaglandins (PGI2, PGE2) [3].

Bradykinin accumulation contributes significantly to ramipril’s efficacy:

  • Endothelial function: In atherosclerotic vessels, bradykinin restores flow-mediated dilation by counteracting oxidative stress. Trials like TREND demonstrate ACE inhibitors reverse endothelial dysfunction in coronary artery disease [3] [7].
  • Antithrombotic effects: Bradykinin enhances tissue plasminogen activator (t-PA) release while inhibiting platelet aggregation, reducing thrombotic risk in high-cardiovascular-risk patients [3].

Table 2: Bradykinin Pathways Enhanced by Ramipril

PathwayMechanismTherapeutic Impact
NO-cGMP signalingB2 receptor → eNOS activation → cGMP accumulation → vasodilationImproved coronary perfusion
Prostaglandin activationCOX-2 induction → PGI2/PGE2 synthesisRenal vasodilation, reduced BP
Fibrinolysis enhancementIncreased endothelial t-PA releaseReduced clot formation

Tissue-Specific ACE Binding and Differential Pharmacodynamic Effects

ACE exists in two primary pools: circulating (soluble) and tissue-bound (membrane-anchored). Ramiprilat exhibits distinct interactions with these pools:

  • Tissue ACE affinity: Ramiprilat binds tightly to membrane-bound ACE on endothelial, renal, and pulmonary tissues. Its lipophilicity facilitates penetration into vascular walls, where it inhibits >90% of tissue ACE activity at low plasma concentrations [6].
  • Nonlinear pharmacokinetics: Due to high-affinity binding (Kd ≈ 0.1–1 nM), ramiprilat saturates tissue ACE even at low doses. Free plasma concentrations decline rapidly, while ACE-bound fractions persist, explaining its prolonged pharmacodynamic effect despite short plasma half-life (13–17 hours) [6] [8].

Tissue-specific binding underpins ramipril’s organ-protective effects:

  • Cardiac tissue: Inhibition of myocardial ACE reduces local Ang II, preventing maladaptive hypertrophy and fibrosis.
  • Renal tissue: Glomerular ACE suppression decreases intraglomerular pressure and proteinuria, independent of systemic BP changes [1] [6].
  • Pulmonary tissue: High pulmonary endothelial ACE binding correlates with ramipril’s efficacy in reducing inflammation in conditions like rheumatoid arthritis [9].

Table 3: Tissue Distribution and Ramiprilat Binding Dynamics

Tissue SiteACE DensityRamiprilat Binding AffinityBiological Consequence
Pulmonary endotheliumHighVery high (Kd ~0.2 nM)Reduced bradykinin breakdown; anti-inflammatory effects
Renal glomeruliModerate-highHigh (Kd ~0.5 nM)Decreased proteinuria; improved renal hemodynamics
Cardiac vasculatureModerateModerate (Kd ~1 nM)Attenuated hypertrophy; improved ejection fraction
Plasma (circulating)LowLow (rapid dissociation)Transient systemic RAAS suppression

Molecular Pathways Linking Ramiprilat to Anti-Inflammatory and Antifibrotic Effects

Ramiprilat’s benefits extend beyond hemodynamics via direct modulation of inflammatory and fibrotic cascades:

  • NF-κB suppression: Ang II activates NF-κB via AT1 receptors, upregulating TNF-α, IL-6, and adhesion molecules (VCAM-1, ICAM-1). Ramiprilat blunts this pathway, reducing leukocyte infiltration into vascular walls [4] [9].
  • TGF-β1 downregulation: Ang II stimulates TGF-β1 synthesis in fibroblasts and macrophages. Ramiprilat decreases TGF-β1, inhibiting collagen deposition and fibrosis in cardiac/renal tissues [9].
  • MMP modulation: In rheumatoid arthritis models, ramipril lowers serum MMP-3 by >40%, preventing cartilage degradation by inhibiting metalloproteinase activity [9].

Experimental evidence highlights these mechanisms:

  • Collagen-induced arthritis models: Ramipril (1 mg/kg/day) reduced TNF-α by 58%, IL-6 by 47%, and COMP (cartilage oligomeric matrix protein) by 42%, comparable to dexamethasone [9].
  • Myocardial infarction studies: Ramiprilat decreases TGF-β1 and collagen I/III expression in cardiac fibroblasts, reducing infarct scar size by 30% [1].

Table 4: Anti-Inflammatory and Antifibrotic Biomarkers Modulated by Ramipril

BiomarkerFunction in DiseaseChange with RamiprilPathway Affected
TNF-αPro-inflammatory cytokine; promotes leukocyte adhesion↓ 50–60%NF-κB inactivation
TGF-β1Fibrosis promoter; stimulates collagen synthesis↓ 40–45%Smad2/3 signaling blockade
MMP-3Degrades collagen II/IV in cartilage/joints↓ 40%ERK1/2 pathway inhibition
IL-10Anti-inflammatory cytokine↑ 25–30%Bradykinin-mediated immune modulation

Properties

CAS Number

87333-19-5

Product Name

Ramipril

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

HDACQVRGBOVJII-JBDAPHQKSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Solubility

62.5 [ug/mL] (The mean of the results at pH 7.4)
3.5mg/L
Sparingly soluble in water
Freely soluble in methanol
Soluble in polar substances and buffered aqueous solutions
3.90e-02 g/L

Synonyms

Ramipril; Tritace; Altace; Carasel; Ramace; Zabien; HOE-498; HOE498; Hoechst Brand of Ramipril; Monarch Brand of Ramipril; Promed Brand of Ramipril; Ramace; Ramipril; Triatec ; Tritace; Vesdil;

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.